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Compound of Interest

Compound Name: Methyl 3-oxotetradecanoate

CAS No.: 22348-97-6

Cat. No.: B014845 Get Quote

Executive Summary
Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as methyl

-ketomyristate, is a pivotal long-chain

-keto ester used primarily as a high-value intermediate in the synthesis of bacterial
autoinducers and lipid metabolism probes.[1]

Its structural significance lies in the C3-active methylene group, which serves as a versatile

nucleophilic handle for alkylation or a substrate for asymmetric hydrogenation to generate

chiral

-hydroxy fatty acids. In drug discovery, it is the immediate biosynthetic and synthetic precursor
to 3-oxo-C14-HSL, the primary quorum-sensing (QS) signal molecule for Pseudomonas
aeruginosa (lasI/lasR system) and Burkholderia cepacia.

This guide details the physicochemical profile, a high-fidelity synthesis protocol via the

Meldrum’s acid route, and the structural validation required for research applications.

Physicochemical Specifications
The following data characterizes high-purity (>95%) research-grade material.
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Property Value Notes

IUPAC Name Methyl 3-oxotetradecanoate

CAS Number 22348-97-6

Molecular Formula

Molecular Weight 256.38 g/mol

Physical State Low-melting solid / Waxy solid Off-white to pale yellow

Melting Point 29–30 °C Distinct phase transition

Boiling Point ~137–139 °C (0.9 Torr)
High vacuum required for

distillation

Density 0.926 g/cm³ (Predicted)

Solubility

Soluble:

, EtOAc, MeOH,

HexaneInsoluble: Water

Lipophilic nature dominates

SMILES
CCCCCCCCCCCC(=O)CC(=O

)OC

Synthetic Architecture: The Meldrum's Acid Route[9]
[11][12][13]
While classical Claisen condensation can yield

-keto esters, it often suffers from self-condensation side products when using long-chain fatty
acids. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy is the field-
standard for high-fidelity synthesis of Methyl 3-oxotetradecanoate.

Mechanistic Rationale
This protocol utilizes the high acidity of Meldrum's acid (ngcontent-ng-c3230145110=""

_nghost-ng-c1768664871="" class="inline ng-star-inserted">
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4.97) to form an acylated intermediate. Subsequent alcoholysis (methanolysis) triggers a
decarboxylative ring-opening, driving the reaction to completion with high regioselectivity.

Reaction Pathway Diagram[5]
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Figure 1: Stepwise synthesis via the Oikawa/Yonemitsu Meldrum's acid protocol.[2][3][4]

Detailed Experimental Protocol
Prerequisites:

All glassware must be oven-dried (120°C).

Perform under Nitrogen (

) or Argon atmosphere.

Step 1: Acid Chloride Formation

Dissolve Dodecanoic acid (Lauric acid) (10.0 g, 50 mmol) in anhydrous DCM (50 mL).

Add Thionyl chloride (

) (7.2 g, 60 mmol) and a catalytic drop of DMF.

Reflux for 2 hours until gas evolution (

,

) ceases.

Remove excess

under reduced pressure to yield Dodecanoyl chloride.
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Step 2: Acylation of Meldrum's Acid

Dissolve Meldrum's acid (7.2 g, 50 mmol) in anhydrous DCM (40 mL) containing Pyridine

(9.5 g, 120 mmol). Cool to 0°C.

Add the Dodecanoyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes.

Critical Checkpoint: The solution typically turns orange/red. Stir at 0°C for 1 hour, then warm

to Room Temperature (RT) for 1 hour.

Wash the organic layer with dilute HCl (1M) to remove pyridine, then brine. Dry over

and concentrate.

Result: Crude Acyl-Meldrum's acid (often an oil or low-melting solid). Use immediately.

Step 3: Methanolysis & Decarboxylation

Dissolve the crude intermediate in anhydrous Methanol (100 mL).

Heat to reflux (approx. 65°C) for 3–4 hours.

Mechanism:[2][5][6] The methoxide attacks the carbonyl, opening the ring. Spontaneous

decarboxylation releases

and acetone.

Concentrate the solvent via rotary evaporation.[7][8]

Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Yield: Expect 80–90% (approx. 10–11 g).

Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, compare analytical data against these

standard values.

NMR Spectroscopy (400 MHz, )
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The hallmark of a

-keto ester is the competition between the keto and enol tautomers. In chloroform, the keto
form predominates (>90%).

Position
Shift (

ppm)
Multiplicity Integration Assignment

C1-OMe 3.73 Singlet 3H

Methoxy ester

group (

)

C2 3.44 Singlet 2H
-Methylene

(between

carbonyls)

C4 2.52
Triplet (

Hz)
2H -Methylene to

ketone

C5 1.60 Multiplet 2H -Methylene

Chain 1.25 Broad Singlet 16H
Bulk methylene

chain

Terminal 0.88 Triplet 3H Terminal Methyl

Enol Signal: Look for a small singlet at

~5.0 (vinyl proton) and

~12.0 (enol OH) if the sample is concentrated or in polar solvents, indicating tautomerization.

Impurity Check: Absence of signals at

1.7 (acetone byproduct) and

4.9 (Meldrum's acid fragments).
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Mass Spectrometry (GC-MS)[4][15]
Molecular Ion (

): 256 m/z.[9]

McLafferty Rearrangement: Distinct fragment at m/z 116 (characteristic of methyl

-keto esters with long chains).

Biological & Research Applications
Quorum Sensing (QS) Modulation
Methyl 3-oxotetradecanoate is the direct ester analog of the 3-oxo-C14-HSL autoinducer

found in Pseudomonas aeruginosa and Yersinia pestis.

Synthesis of Autoinducers: Reacting this methyl ester with L-homoserine lactone

hydrobromide (in the presence of base) yields the native AHL signaling molecule.

QS Inhibition: Research suggests that while the ester itself is a precursor, structural analogs

derived from it can act as competitive inhibitors for the LasR receptor, potentially attenuating

bacterial virulence without killing the bacteria (anti-virulence therapy).

Lipid Metabolism Probes
The molecule is used to synthesize 3-hydroxytetradecanoic acid (via asymmetric

hydrogenation, e.g., Noyori hydrogenation). This hydroxy-acid is a specific marker for Gram-

negative bacterial endotoxins (Lipid A) and is used to quantify bacterial load in complex

biological samples.

Methyl 3-oxotetradecanoate

3-oxo-C14-HSL
(Bacterial Autoinducer)

 + Homoserine Lactone

3-hydroxy fatty acids
(Lipid A / Endotoxin Marker)

 Asym. Hydrogenation

Tetrahydrolipstatin
(Obesity Drug Analogs)

 Derivatization
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Figure 2: Downstream applications in microbiology and pharmacology.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Store at -20°C to prevent slow hydrolysis or transesterification. Keep under inert

gas (

) if storing for >3 months.

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

